molecular formula C17H18N2O4S2 B5578769 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline

1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline

Cat. No.: B5578769
M. Wt: 378.5 g/mol
InChI Key: WEICIIDQYIJBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline, also known as NSC745887, is a small molecule inhibitor that has shown potential in cancer research. This compound has been found to exhibit anti-proliferative effects in various cancer cell lines, making it a promising candidate for further investigation.

Scientific Research Applications

Indole Synthesis and Classification

The indole alkaloids, inspired by their wide range of bioactivities, have spurred the development of new methods for indole synthesis, indirectly highlighting the significance of related structures such as 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline. The classification of indole synthesis routes provides a framework for understanding how such structures can be synthesized and modified for potential applications in drug discovery and development (Taber & Tirunahari, 2011).

Antioxidant Activity Analysis

The study of antioxidants is crucial in various fields, including medicine and pharmacy. Methods used to determine antioxidant activity, such as the ORAC and DPPH tests, are vital for assessing the potential antioxidative properties of compounds, including those related to this compound (Munteanu & Apetrei, 2021).

Plant Stress Resistance

Research into organic osmolytes like glycine betaine and proline, which help plants resist abiotic stresses, may provide insights into how similar structures, including this compound, could be applied in agriculture to enhance crop resilience against environmental stressors (Ashraf & Foolad, 2007).

Enzyme Inhibition for Pesticide Detection

Nanomaterial-based sensors using enzymes like acetylcholinesterase for detecting organophosphorus pesticides highlight the potential for compounds like this compound to be used in environmental monitoring and safety applications (Periasamy, Umasankar, & Chen, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it’s a drug, future research might involve optimizing its synthesis, improving its safety profile, or investigating its mechanism of action .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c20-17(19-6-5-13-3-1-2-4-15(13)19)16-11-14(12-24-16)25(21,22)18-7-9-23-10-8-18/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEICIIDQYIJBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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